molecular formula C21H41N3O9 B11826033 Azido-PEG7-t-butyl ester

Azido-PEG7-t-butyl ester

Cat. No.: B11826033
M. Wt: 479.6 g/mol
InChI Key: KNNPWJYJJZETEL-UHFFFAOYSA-N
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Description

Azido-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . This compound is widely used in scientific research due to its versatility and efficiency in forming stable triazole linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-t-butyl ester primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Mechanism of Action

Azido-PEG7-t-butyl ester exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are highly stable and facilitate the formation of complex molecular structures. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. This mechanism leverages the ubiquitin-proteasome system to selectively degrade target proteins within cells .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-t-butyl ester
  • Azido-PEG8-t-butyl ester
  • Propargyl-PEG7-t-butyl ester

Uniqueness

Azido-PEG7-t-butyl ester is unique due to its specific PEG chain length (seven ethylene glycol units), which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly effective in forming stable linkages and facilitating efficient protein degradation in PROTAC applications .

Biological Activity

Azido-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that features an azide functional group and a t-butyl ester moiety. This compound is primarily utilized in bioconjugation and click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. Its design enhances solubility and stability, making it a valuable tool in drug development and biomolecular research.

The biological activity of this compound is largely attributed to its capacity for bioconjugation. By forming stable triazole bonds with various biomolecules, it enhances the pharmacokinetic properties of drugs, allowing for targeted delivery. The small size of the compound minimizes interference with the biological functions of the linked molecules, which is crucial in drug discovery.

Applications

This compound has several notable applications:

  • Drug Development : It improves water solubility and reduces toxicity of drug molecules, prolonging their circulation time in the body.
  • Bioconjugation : Functions as a linker molecule, facilitating the conjugation of biomolecules (e.g., antibodies, drugs) through click chemistry.
  • Imaging and Functional Studies : Enables selective labeling of proteins and nucleic acids for imaging purposes.

Stability Studies

Stability studies have shown that compounds incorporating PEG units exhibit good stability in biological environments. For instance, PEGylated peptides demonstrated significant resistance to proteolytic degradation, which is essential for maintaining therapeutic efficacy over time.

Compound NameStability in Rat SerumStability in Human Plasma
A20FMDV2-PEG8>70% intact after 24h~80% intact after 24h
This compoundHighHigh

These findings underscore the importance of PEGylation in enhancing the stability and bioavailability of therapeutic agents.

Case Studies

  • Bioconjugation Efficiency : A study demonstrated that this compound effectively facilitated the conjugation of therapeutic agents to target cells, enhancing their uptake and efficacy. The formation of triazole linkages was confirmed through mass spectrometry analysis.
  • In Vivo Applications : In animal models, this compound-modified drugs showed improved pharmacokinetics compared to non-modified counterparts. This included increased half-life and reduced off-target effects, indicating its potential for clinical applications.
  • Cellular Interaction Studies : Research indicated that this compound could influence cellular processes by modifying signaling pathways through effective conjugation with biomolecules involved in those pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other PEG derivatives but stands out due to its optimal balance between hydrophilicity from the PEG spacer and reactivity from the azide group. Below is a comparison table highlighting its unique properties against similar compounds:

Compound NameStructure FeaturesUnique Properties
Azido-PEG3-t-butyl esterShorter PEG chain (3 units)Faster reaction kinetics in click chemistry
Azido-PEG5-t-butyl esterIntermediate PEG chain (5 units)Balances solubility and reactivity
Azido-PEG8-dibenzocyclooctyneIncorporates dibenzocyclooctyne functionalityEnhanced reactivity for SPAAC reactions

Properties

Molecular Formula

C21H41N3O9

Molecular Weight

479.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3

InChI Key

KNNPWJYJJZETEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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